molecular formula C20H13ClN2O2 B5086397 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B5086397
M. Wt: 348.8 g/mol
InChI Key: NKLORJNDXNWBJJ-UHFFFAOYSA-N
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Description

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a complex organic compound that belongs to the benzo[f]chromene family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a hydroxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 7-methoxynaphthalen-2-ol, 3-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-13-6-3-5-12(8-13)17-15(10-22)20(23)25-19-16(24)9-11-4-1-2-7-14(11)18(17)19/h1-9,17,24H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLORJNDXNWBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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